Vernakalant-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vernakalant-d6 (hydrochloride) is a deuterated form of Vernakalant hydrochloride, an antiarrhythmic medication used primarily for the rapid conversion of atrial fibrillation to sinus rhythm. This compound is particularly notable for its selective action on atrial tissue, making it a valuable tool in the management of atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vernakalant-d6 (hydrochloride) involves several key steps, including selective amino protection, nucleophilic addition, nucleophilic substitution, deprotection, cyclization, and reduction. The process begins with the protection of the amino group, followed by nucleophilic addition and substitution reactions to introduce the necessary functional groups. Deprotection and cyclization steps are then carried out to form the core structure, followed by reduction to obtain the final product .
Industrial Production Methods: Industrial production of Vernakalant-d6 (hydrochloride) typically involves the use of chiral epoxy compounds for cyclization reactions. This method is favored due to its high yield, short reaction time, and mild conditions, making it suitable for large-scale production. The process avoids the use of heavy metals, which is beneficial for the development of both oral and injectable formulations .
Chemical Reactions Analysis
Types of Reactions: Vernakalant-d6 (hydrochloride) undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain the final Vernakalant-d6 (hydrochloride) compound .
Scientific Research Applications
Vernakalant-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Vernakalant.
Biology: Employed in studies investigating the effects of antiarrhythmic drugs on cardiac tissues.
Medicine: Utilized in clinical trials to evaluate its efficacy and safety in the treatment of atrial fibrillation.
Industry: Applied in the development of new formulations and delivery methods for antiarrhythmic medications
Mechanism of Action
Vernakalant-d6 (hydrochloride) exerts its effects by blocking atrial voltage-gated sodium channels in a dose and frequency-dependent manner. It also inhibits the late sodium current (INa), which affects intra-atrial conduction. This blockade enhances the onset of drug action, particularly at higher heart rates, due to increased affinity for INa. Additionally, Vernakalant-d6 (hydrochloride) blocks atrial-specific potassium currents, prolonging the refractory period and stabilizing the atrial action potential .
Comparison with Similar Compounds
Ibutilide: Another antiarrhythmic agent used for the conversion of atrial fibrillation.
Amiodarone: A widely used antiarrhythmic drug with broader applications but more side effects.
Comparison: Vernakalant-d6 (hydrochloride) is unique in its selective action on atrial tissue, which reduces the risk of proarrhythmic effects commonly associated with other antiarrhythmic agents. Compared to ibutilide, Vernakalant-d6 (hydrochloride) offers a more rapid conversion time and higher discharge rates post-treatment. Unlike amiodarone, it has a more favorable safety profile with fewer long-term side effects .
Biological Activity
Vernakalant-d6 (hydrochloride) is a deuterated form of vernakalant, an antiarrhythmic drug specifically designed for the rapid conversion of atrial fibrillation (AF) to sinus rhythm. This compound exhibits unique pharmacological properties, primarily targeting atrial ion channels, which are critical in the management of AF. The following sections delve into the biological activity, mechanism of action, pharmacokinetics, and clinical findings associated with vernakalant-d6.
Vernakalant acts as a mixed voltage- and frequency-dependent sodium (Na+) and potassium (K+) channel blocker , primarily affecting atrial tissues. Its mechanism can be summarized as follows:
- Sodium Channel Blockade : Vernakalant preferentially blocks atrial voltage-gated sodium channels, particularly during high heart rates, enhancing its efficacy in AF situations. This blockade slows intra-atrial conduction and prolongs refractoriness .
- Potassium Channel Blockade : It inhibits potassium currents specific to the atrium, including ultra-rapid delayed rectifier (IKur) and acetylcholine-dependent potassium currents (IKAch). This action prolongs atrial refractoriness without significantly affecting ventricular repolarization .
The selectivity for atrial over ventricular tissues minimizes the risk of proarrhythmia, a common concern with antiarrhythmic agents.
Pharmacokinetics
The pharmacokinetic profile of vernakalant-d6 includes:
- Absorption : After a 10-minute intravenous infusion, peak plasma concentrations reach approximately 3.9 μg/ml .
- Distribution : The volume of distribution is about 2 L/kg, indicating extensive tissue distribution .
- Protein Binding : Vernakalant exhibits low protein binding, with a free fraction of 53-63% at clinically relevant concentrations .
- Metabolism : It is primarily metabolized by CYP2D6 through O-demethylation in extensive metabolizers and by glucuronidation in poor metabolizers .
- Half-life : The elimination half-life is approximately 3 hours in extensive metabolizers and up to 5.5 hours in poor metabolizers .
- Excretion : The drug is mainly eliminated via renal pathways .
Clinical Efficacy
Numerous clinical studies have evaluated the efficacy and safety of vernakalant in converting AF to sinus rhythm:
- ACT I and ACT III Trials : In these double-blind trials involving patients with recent-onset AF, vernakalant demonstrated a conversion rate of 51.7% within 90 minutes compared to only 4% in placebo groups. The median time to conversion was approximately 11 minutes .
Study | Conversion Rate | Median Time to Conversion |
---|---|---|
ACT I | 51.7% | 11 minutes |
ACT III | 51.2% | 8 minutes |
Placebo | 4% | - |
- Safety Profile : Common side effects include transient dysgeusia and hypotension; however, serious adverse events were rare. Notably, there were no cases of torsades de pointes or sustained ventricular tachycardia reported .
Case Studies
Several case studies reinforce the clinical findings regarding vernakalant's efficacy:
- Postoperative AF Conversion : In a study involving patients who developed AF after cardiac surgery, vernakalant was administered as a rapid infusion. The results showed a conversion rate of 47% compared to 14% for placebo within the same timeframe .
- Real-world Observations : A retrospective analysis noted an 84.5% conversion rate in patients with AF onset ≤48 hours, further supporting its effectiveness in clinical practice .
Properties
Molecular Formula |
C20H32ClNO4 |
---|---|
Molecular Weight |
392.0 g/mol |
IUPAC Name |
(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1/i1D3,2D3; |
InChI Key |
JMHYCBFEEFHTMK-HSBRQERUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.